An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)phenylacetonitrile: A Keystone Building Block in Modern Drug Discovery
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)phenylacetonitrile: A Keystone Building Block in Modern Drug Discovery
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of 3,5-Bis(trifluoromethyl)phenylacetonitrile, a fluorinated organic compound of significant interest in medicinal chemistry and agrochemical synthesis. While the initial query referenced "2,5-Bis(trifluoromethyl)phenylacetonitrile," extensive database searches indicate that the 3,5-isomer, with the CAS Number 85068-32-2 , is the compound of prominent scientific and commercial relevance. This document will therefore focus on the 3,5-isomer, detailing its chemical properties, a validated synthesis protocol, and its critical role as a precursor in the development of novel therapeutics, particularly neurokinin-1 (NK1) receptor antagonists.
Introduction: The Strategic Importance of the Bis(trifluoromethyl)phenyl Moiety
The incorporation of trifluoromethyl (-CF3) groups is a cornerstone of modern drug design.[1][2] These moieties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The 3,5-bis(trifluoromethyl)phenyl group, in particular, offers a unique electronic and steric profile, making it a privileged scaffold in the synthesis of high-value compounds. 3,5-Bis(trifluoromethyl)phenylacetonitrile serves as a versatile intermediate, providing a reactive handle for the introduction of this key pharmacophore into more complex molecular architectures.[3] Its application has been pivotal in the creation of drugs with improved efficacy and pharmacokinetic properties.[3]
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical characteristics of 3,5-Bis(trifluoromethyl)phenylacetonitrile is paramount for its safe handling and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 85068-32-2 | |
| Molecular Formula | C10H5F6N | |
| Molecular Weight | 253.14 g/mol | |
| Appearance | Clear colorless to pale yellow liquid | |
| Density | 1.42 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.4234 (lit.) | |
| Flash Point | 113 °C (235.4 °F) - closed cup |
Safety and Handling: 3,5-Bis(trifluoromethyl)phenylacetonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator, should be used when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis of 3,5-Bis(trifluoromethyl)phenylacetonitrile: A Validated Protocol
The synthesis of 3,5-Bis(trifluoromethyl)phenylacetonitrile is typically achieved through a two-step process starting from 3,5-bis(trifluoromethyl)bromobenzene. The first step involves the formation of the Grignard reagent, followed by a reaction to form the benzyl bromide precursor. The final step is a nucleophilic substitution with a cyanide salt.
Step 1: Synthesis of 3,5-Bis(trifluoromethyl)benzyl Bromide
The synthesis of the benzyl bromide intermediate can be achieved by reacting the corresponding benzoic acid with a reducing agent and then a brominating agent. A common method involves the reduction of 3,5-bis(trifluoromethyl)benzoic acid to the corresponding alcohol, followed by bromination.
Experimental Protocol:
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Grignard Reaction and Carboxylation: To a solution of 3,5-bis(trifluoromethyl)bromobenzene in an ethereal solvent such as tetrahydrofuran (THF), magnesium turnings are added to initiate the formation of the Grignard reagent.[4] The reaction mixture is then cooled, and carbon dioxide gas is bubbled through to yield 3,5-bis(trifluoromethyl)benzoic acid after acidic workup.[4]
-
Reduction to the Alcohol: The resulting 3,5-bis(trifluoromethyl)benzoic acid is dissolved in a suitable solvent like THF and treated with a reducing agent, such as lithium aluminum hydride (LiAlH4) or borane-THF complex (BH3·THF), to yield 3,5-bis(trifluoromethyl)benzyl alcohol.
-
Bromination: The 3,5-bis(trifluoromethyl)benzyl alcohol is then converted to the corresponding bromide using a brominating agent like phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) in a non-polar solvent.
Step 2: Cyanation of 3,5-Bis(trifluoromethyl)benzyl Bromide
This step involves a nucleophilic substitution reaction where the bromide is displaced by a cyanide ion.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-bis(trifluoromethyl)benzyl bromide in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add a stoichiometric excess of a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN).[5] The use of a phase-transfer catalyst, like a quaternary ammonium salt, can enhance the reaction rate.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3,5-Bis(trifluoromethyl)phenylacetonitrile.
Synthesis workflow for 3,5-Bis(trifluoromethyl)phenylacetonitrile.
Applications in Drug Discovery and Development
The primary application of 3,5-Bis(trifluoromethyl)phenylacetonitrile is as a crucial building block in the synthesis of pharmacologically active compounds.[3]
Neurokinin-1 (NK1) Receptor Antagonists
A significant use of this compound is in the synthesis of neurokinin-1 (NK1) receptor antagonists.[6][7] These drugs, such as Aprepitant, are used to prevent chemotherapy-induced nausea and vomiting.[8][9] The 3,5-bis(trifluoromethyl)benzyl group is a key pharmacophore that imparts high binding affinity to the NK1 receptor. The synthesis of Aprepitant involves the use of (1R)-[3,5-bis(trifluoromethyl)phenyl]ethanol, a derivative of the phenylacetonitrile.[10]
Mechanism of NK1 receptor antagonism by drugs derived from 3,5-bis(trifluoromethyl)phenylacetonitrile.
Anticancer and Antibacterial Agents
The 3,5-bis(trifluoromethyl)phenyl moiety has also been incorporated into novel compounds with potential anticancer and antibacterial activities. For instance, selinexor, an anticancer drug, is synthesized from 3,5-bis(trifluoromethyl)benzonitrile, a closely related compound.[11][12] Research has also demonstrated that pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl group exhibit potent activity against drug-resistant bacteria.[1][13]
Conclusion
3,5-Bis(trifluoromethyl)phenylacetonitrile is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique structural and electronic properties, conferred by the two trifluoromethyl groups, make it an indispensable tool for medicinal chemists seeking to enhance the potency and pharmacokinetic profiles of drug candidates. A comprehensive understanding of its synthesis, properties, and applications is crucial for leveraging its full potential in the development of next-generation therapeutics.
References
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Patel, M. K., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5173. [Link]
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PubChem. (n.d.). Aprepitant. Retrieved from [Link]
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PubMed. (1997). Potent NK1 receptor antagonists: synthesis and antagonistic activity of various heterocycles with an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl substituent. Journal of Medicinal Chemistry, 40(12), 1794-1807. [Link]
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ResearchGate. (2007). Efficient Synthesis of (1R)‐[3,5‐Bis(trifluoromethyl)phenyl] Ethanol, a Key Intermediate for Aprepitant, an NK‐1 Receptor Antagonist. Retrieved from [Link]
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SU Wenrou, et al. (2014). Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals, 45(10), 901-905. [Link]
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